
3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and indole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Isoquinoline precursor: Synthesized through Pictet-Spengler reaction.
Indole precursor: Synthesized via Fischer indole synthesis.
Coupling reaction: Often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl, or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
3,4-dihydroisoquinoline derivatives: Known for their diverse biological activities.
Indole derivatives: Widely studied for their pharmacological properties.
Uniqueness
“3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1-methyl-1H-indol-2-yl)methanone” is unique due to its specific combination of isoquinoline and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C19H17FN2O |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-(5-fluoro-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C19H17FN2O/c1-21-17-7-6-16(20)10-15(17)11-18(21)19(23)22-9-8-13-4-2-3-5-14(13)12-22/h2-7,10-11H,8-9,12H2,1H3 |
InChIキー |
BLTBRNPXVGAWNH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


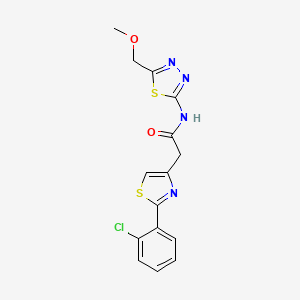
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15104123.png)
![5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15104137.png)
![1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B15104145.png)
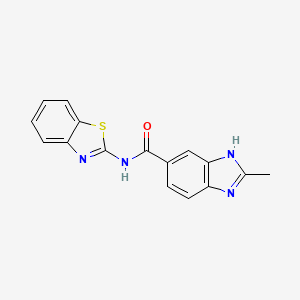
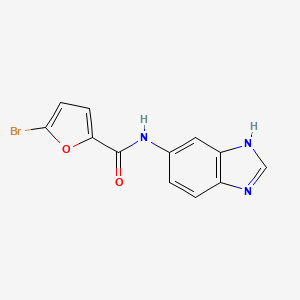
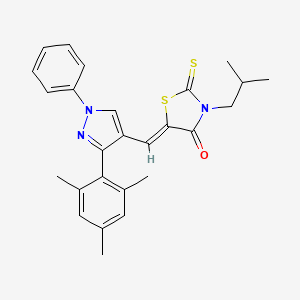
![N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15104166.png)
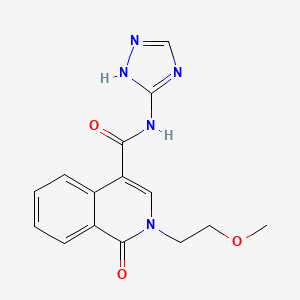
![7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B15104189.png)
![5,7-Bis(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15104194.png)
![N-cyclohexyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104216.png)
![4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B15104223.png)
![N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B15104225.png)
